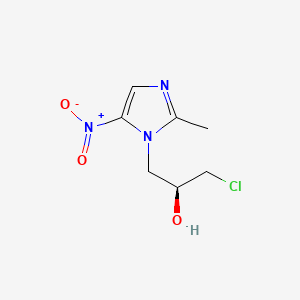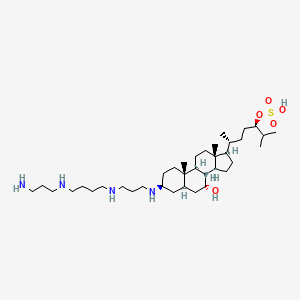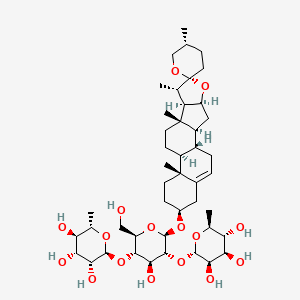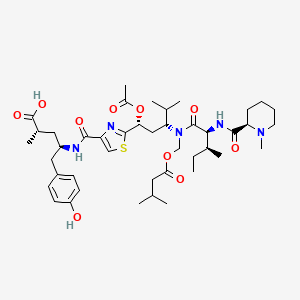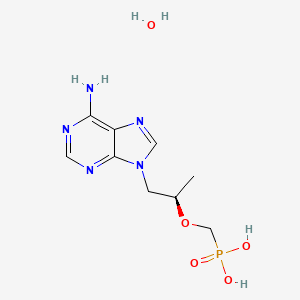
Diiodure de chlorisondamine
Vue d'ensemble
Description
Le diiodure de chlorisondamine est un puissant antagoniste des récepteurs nicotiniques de l'acétylcholine et un bloqueur ganglionnaire. Il est connu pour sa capacité à antagoniser certaines des actions centrales de la nicotine de manière puissante, durable et pharmacologiquement sélective . Le composé a une formule moléculaire de C₁₄H₂₀Cl₄I₂N₂ et une masse molaire de 611,94 g/mol .
Applications De Recherche Scientifique
Chlorisondamine diiodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and chemical analysis.
Biology: The compound is employed in studies involving nicotinic acetylcholine receptors and their role in neurotransmission.
Medicine: Chlorisondamine diiodide is investigated for its potential therapeutic applications in treating nicotine addiction and other neurological disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control laboratories
Mécanisme D'action
Target of Action
Chlorisondamine diiodide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. They are ionotropic receptors that mediate fast synaptic transmission in the central and peripheral nervous systems.
Mode of Action
Chlorisondamine diiodide acts as a potent antagonist of the nicotinic acetylcholine receptors . It binds to these receptors, blocking the binding of acetylcholine, a neurotransmitter. This prevents the opening of the ion channel and inhibits the flow of sodium ions into the neuron, thereby blocking the generation of action potentials .
Biochemical Pathways
The primary biochemical pathway affected by Chlorisondamine diiodide is the cholinergic system . By blocking the nicotinic acetylcholine receptors, Chlorisondamine diiodide disrupts the normal functioning of this system, which can lead to various downstream effects depending on the specific location of these receptors in the body .
Pharmacokinetics
Given its potent and long-lasting effects, it is likely that the compound has good bioavailability and can effectively reach its target sites in the body .
Result of Action
The molecular and cellular effects of Chlorisondamine diiodide’s action primarily involve the disruption of signal transmission in neurons. By blocking the nicotinic acetylcholine receptors, Chlorisondamine diiodide prevents the generation of action potentials, thereby inhibiting neuronal communication .
Action Environment
The action, efficacy, and stability of Chlorisondamine diiodide can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the nicotinic acetylcholine receptors could potentially affect the action of Chlorisondamine diiodide. More research is needed to fully understand these interactions .
Analyse Biochimique
Biochemical Properties
Chlorisondamine diiodide: is an exceptionally long-lasting nicotinic antagonist . It interacts with nicotinic acetylcholine receptors, blocking their function . This interaction is irreversible and can persist for several weeks .
Cellular Effects
The effects of Chlorisondamine diiodide on cells are primarily due to its action as a nicotinic receptor antagonist . By blocking these receptors, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Chlorisondamine diiodide involves its binding to nicotinic acetylcholine receptors, leading to their blockade . This can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of Chlorisondamine diiodide in laboratory settings are long-lasting . Once it binds to the nicotinic acetylcholine receptors, the blockade can persist for several weeks .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le diiodure de chlorisondamine peut être synthétisé en faisant réagir la chlorisondamine avec de l'iode en présence d'un solvant approprié. La réaction implique généralement l'utilisation de solvants organiques tels que le chloroforme ou l'acétone . Les conditions de réaction comprennent le maintien d'une température et d'un pH contrôlés pour assurer la formation complète du sel diiodure.
Méthodes de Production Industrielle : Dans un contexte industriel, la production de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend le contrôle précis des paramètres de réaction tels que la température, la pression et la composition du solvant pour atteindre un rendement et une pureté élevés. Le produit final est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions : Le diiodure de chlorisondamine subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut être réduit en ses dérivés amines correspondants.
Substitution : Le this compound peut subir des réactions de substitution nucléophile, où les atomes d'iode sont remplacés par d'autres nucléophiles.
Réactifs et Conditions Courants:
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que les thiols ou les amines sont utilisés dans les réactions de substitution.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la chlorisondamine, qui peuvent avoir différentes propriétés pharmacologiques .
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif dans la synthèse organique et l'analyse chimique.
Biologie : Le composé est utilisé dans des études impliquant les récepteurs nicotiniques de l'acétylcholine et leur rôle dans la neurotransmission.
Médecine : Le this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement de la dépendance à la nicotine et d'autres troubles neurologiques.
Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les laboratoires de contrôle qualité
5. Mécanisme d'Action
Le this compound exerce ses effets en bloquant les récepteurs nicotiniques de l'acétylcholine (nAChRs). Il forme des complexes non covalents avec ces récepteurs, empêchant la liaison de l'acétylcholine et inhibant ainsi la neurotransmission. Ce blocage entraîne la suppression de la libération de dopamine induite par la nicotine et d'autres actions centrales de la nicotine . Le composé affecte également la transmission ganglionnaire, conduisant à une réduction des réponses autonomes .
Composés Similaires:
Mécamylamine : Un autre antagoniste des récepteurs nicotiniques de l'acétylcholine avec des propriétés de blocage ganglionnaire similaires.
Hexaméthonium : Un bloqueur ganglionnaire qui inhibe également les récepteurs nicotiniques de l'acétylcholine.
Triméthaphan : Un bloqueur ganglionnaire à action courte utilisé en milieu clinique.
Unicité du this compound : Le this compound est unique en raison de son blocage long et irréversible des récepteurs nicotiniques de l'acétylcholine. Contrairement à d'autres composés similaires, il fournit une inhibition plus soutenue des actions centrales de la nicotine, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Mecamylamine: Another nicotinic acetylcholine receptor antagonist with similar ganglionic blocking properties.
Hexamethonium: A ganglion blocker that also inhibits nicotinic acetylcholine receptors.
Trimethaphan: A short-acting ganglion blocker used in clinical settings.
Uniqueness of Chlorisondamine Diiodide: Chlorisondamine diiodide is unique due to its long-lasting and irreversible blockade of nicotinic acetylcholine receptors. Unlike other similar compounds, it provides a more sustained inhibition of nicotine’s central actions, making it a valuable tool in research and potential therapeutic applications .
Propriétés
IUPAC Name |
trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVAOZHQUJJJQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582020 | |
| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96750-66-2, 69-27-2 | |
| Record name | 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



